Cas no 42479-87-8 ([1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)-)
42479-87-8 structure
Product Name:[1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)-
CAS No:42479-87-8
MF:C16H18O
MW:226.313524723053
CID:329586
PubChem ID:162519
Update Time:2025-04-19
[1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)-
- 3-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol
- [1,1'-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-
- KXQMNHRMRRUCCA-UHFFFAOYSA-N
- 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-4-ol
- SCHEMBL3565632
- 42479-87-8
- 2-t-butyl-4-phenylphenol
- 4-Biphenylol, 3-tert-butyl-
- NS00031187
- (1,1'-Biphenyl)-4-ol, 3-(1,1-dimethylethyl)-
- EINECS 255-840-2
- DTXSID7068394
-
- Inchi: 1S/C16H18O/c1-16(2,3)14-11-13(9-10-15(14)17)12-7-5-4-6-8-12/h4-11,17H,1-3H3
- InChI Key: KXQMNHRMRRUCCA-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C2C=CC=CC=2)C=C1C(C)(C)C
Computed Properties
- Exact Mass: 226.135765193g/mol
- Monoisotopic Mass: 226.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 20.2Ų
[1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)- Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
42479-87-8 ([1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)-) Related Products
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